molecular formula C24H29N3O7 B106237 z-Lys(Z)-gly-oh CAS No. 37941-54-1

z-Lys(Z)-gly-oh

Cat. No. B106237
CAS RN: 37941-54-1
M. Wt: 471.5 g/mol
InChI Key: YMHXRKMCTBMGTQ-FQEVSTJZSA-N
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Description

“z-Lys(Z)-gly-oh” is also known as N,N′-Di-Cbz-L-lysine or Nα,Nε-Di-Z-L-lysine . It has a linear formula of C6H5CH2O2CNH(CH2)4CH(NHCO2CH2C6H5)CO2H .


Synthesis Analysis

The synthesis of “z-Lys(Z)-gly-oh” involves a large scale synthesis of mono- and di-urethane derivatives of Lysine . The synthesis process involves the use of Ne-tert-butoxycarbonyl-L-lysine copper(II) complex as a substrate for obtaining Ne-tert-butoxycarbonyl-L-lysine . The synthesis of L-Lys (Z)-NCA involves dissolving triphosgene in THF and keeping the solution at 60 °C for 1 hour to remove traces of water and for the in situ liberation of phosgene .


Molecular Structure Analysis

The molecular formula of “z-Lys(Z)-gly-oh” is C22H26N2O6 . It has an average mass of 414.452 Da and a monoisotopic mass of 414.179077 Da .


Chemical Reactions Analysis

“z-Lys(Z)-gly-oh” is used in chemical conjugation by bio-orthogonal, selective, and rapid reactions such as strain-promoted alkyne-azide cycloaddition (SPAAC) with dibenzylcyclooctyne . It is also used in the polymerization of amino acid N-carboxyanhydride .


Physical And Chemical Properties Analysis

“z-Lys(Z)-gly-oh” is a white powder that is stored at a temperature of -20°C . It has a molecular weight of 414.45 .

Scientific Research Applications

  • Peptide Synthesis and Structure-Activity Relationships :

    • Z-Lys(Z)-gly-oh and its derivatives are utilized in the synthesis of peptides, such as in the study of corticotropin peptides and their structure-activity relationships. For instance, Inouye and Watanabe (1977) synthesized derivatives related to corticotropin peptides, using Z-Lys(Z)-gly-oh in their structures (Inouye & Watanabe, 1977).
  • Bioconjugation and Protein Engineering :

    • Yamaguchi et al. (2016) demonstrated the application of a Z-lysine derivative in bioconjugation and protein engineering. They used a Z-lysine derivative for site-specific incorporation into proteins, facilitating the creation of protein conjugates (Yamaguchi et al., 2016).
  • Peptide Ionophores and Cation-binding Properties :

    • Crusi, Giralt, and Andreu (1995) synthesized a peptide ionophore containing glycine and lysine residues, including Z-Lys(Z)-gly-oh. They explored its cation-binding properties, highlighting its potential in developing novel ion transporters or sensors (Crusi, Giralt, & Andreu, 1995).
  • Gas Phase Spectroscopy and Structural Analysis :

    • The compound's applications extend to spectroscopic analysis, as shown by Chakraborty et al. (2012), who investigated peptides capped with Z-Lys(Z)-gly-oh using infrared spectroscopy. This study provides insights into peptide structures in the gas phase (Chakraborty et al., 2012).
  • Photodissociation Action Spectroscopy :

    • Shaffer, Pépin, and Tureček (2015) explored the use of Z-Lys(Z)-gly-oh in the study of gas-phase peptide cation-radicals through photodissociation action spectroscopy. This application is significant in understanding peptide and protein ion-electron reactions (Shaffer, Pépin, & Tureček, 2015).
  • Thermolysin and α-Chymotrypsin Mediated Synthesis :

    • Cheng, Miranda, and Tominaga (2009) used Z-Lys(Z)-gly-oh in the synthesis of tripeptides, highlighting its role in enzymatic peptide synthesis. This research contributes to our understanding of peptide synthesis and the role of specific amino acids (Cheng, Miranda, & Tominaga, 2009).

properties

IUPAC Name

2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O7/c28-21(29)15-26-22(30)20(27-24(32)34-17-19-11-5-2-6-12-19)13-7-8-14-25-23(31)33-16-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H,25,31)(H,26,30)(H,27,32)(H,28,29)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHXRKMCTBMGTQ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PD Bailey, GA Crofts - Tetrahedron letters, 1992 - Elsevier
Several methods for the preparation of cyclo-(Lys-Lys-Gly) 2 were compared. Cyclisation of linear hexapeptides of the type H-[Lys(Z)-Lys(Z)-Gly] 2 -X was most efficient using excess …
Number of citations: 8 www.sciencedirect.com
C Hashimoto, I Muramatsu - Bulletin of the Chemical Society of Japan, 1989 - journal.csj.jp
A protected sperm whale myoglobin-(77–96)-eicosapeptide (23) was synthesized by a solution method. The protected peptide 23 could be effectively purified by silica-gel column …
Number of citations: 9 www.journal.csj.jp
M Tamura, T Nakatsuka, M Tada… - Agricultural and …, 1989 - Taylor & Francis
“Delicious peptide” was reported to be as delicious as beef soup. The peptide and its fragments were synthesized to study its taste active sites. “Delicious peptide” was found to produce …
Number of citations: 143 www.tandfonline.com
HJ Reinecke - 1973 - B ambarger Foto-druck-R …
Number of citations: 0

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